2-Chloro-4-methoxybenzo[d]thiazole

Catalog No.
S797386
CAS No.
3507-27-5
M.F
C8H6ClNOS
M. Wt
199.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methoxybenzo[d]thiazole

CAS Number

3507-27-5

Product Name

2-Chloro-4-methoxybenzo[d]thiazole

IUPAC Name

2-chloro-4-methoxy-1,3-benzothiazole

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

InChI

InChI=1S/C8H6ClNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3

InChI Key

MCCTXJVKIFYBJV-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC=C1)SC(=N2)Cl

Solubility

7.4 [ug/mL]

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)Cl
  • Synthetic Intermediate

    The presence of a chloro and methoxy functional group suggests 2-Chloro-4-methoxybenzo[d]thiazole could be a valuable intermediate for the synthesis of more complex molecules. Its benzothiazole core structure is found in various biologically active compounds [].

  • Material Science Applications

    Benzothiazole derivatives are known for their interesting electrical and thermal properties, making them applicable in organic electronics and functional materials []. Further research is needed to determine if 2-Chloro-4-methoxybenzo[d]thiazole exhibits similar properties.

2-Chloro-4-methoxybenzo[d]thiazole is a heterocyclic compound characterized by a thiazole ring fused with a benzene ring, featuring a chlorine atom and a methoxy group at specific positions. Its molecular formula is C8H6ClNOSC_8H_6ClNOS, and it has a molecular weight of approximately 199.66 g/mol. The compound is notable for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural features.

, including:

  • Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, leading to different derivatives.
  • Oxidation Reactions: The methoxy group may undergo oxidation, potentially transforming into different functional groups.
  • Reduction Reactions: The compound can be reduced under appropriate conditions to yield various products.

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution, and oxidizing agents like hydrogen peroxide for oxidation reactions .

The biological activity of 2-Chloro-4-methoxybenzo[d]thiazole is significant, particularly in the context of antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit diverse biological activities, including:

  • Antimicrobial Effects: Compounds in this class can inhibit bacterial growth by interfering with protein synthesis.
  • Antifungal Properties: They may also exhibit efficacy against various fungal strains, making them potential candidates for antifungal drug development.
  • Potential Antitumor Activity: Some studies suggest that thiazole derivatives may have anticancer properties, although further research is required to confirm these effects .

The synthesis of 2-Chloro-4-methoxybenzo[d]thiazole typically involves several methodologies:

  • Condensation Reactions: A common method includes the condensation of 2-chlorobenzothiazole with methanol or other methoxy sources under acidic or basic conditions.
  • Cyclization Processes: Palladium-catalyzed cyclization methods have also been reported, allowing for the formation of thiazole derivatives from suitable precursors .
  • Reflux Conditions: Many synthetic routes utilize reflux conditions to enhance reaction rates and yields.

The purification of the final product often involves recrystallization techniques to achieve high purity levels.

2-Chloro-4-methoxybenzo[d]thiazole finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of potential antimicrobial and antifungal agents.
  • Agriculture: The compound is investigated for its use in developing biocides and fungicides.
  • Dyes and Pigments: Its unique chemical structure allows it to be employed in dye production and other industrial applications .

Studies on the interactions of 2-Chloro-4-methoxybenzo[d]thiazole with biological systems indicate that it may act on specific biochemical pathways. For instance:

  • Protein Synthesis Inhibition: The compound's mechanism often involves interference with ribosomal function, affecting bacterial growth.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial properties .

Further interaction studies are necessary to elucidate its full biological profile.

Several compounds share structural similarities with 2-Chloro-4-methoxybenzo[d]thiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-ChlorobenzothiazoleLacks the methoxy groupSimpler structure; primarily used as an intermediate
4-Fluoro-2-methoxybenzo[d]thiazoleContains a fluorine atom instead of chlorineDifferent halogen; potential variations in reactivity
2-MethylbenzothiazoleLacks both chlorine and methoxy groupsMore basic structure; different biological activity
2-Chloro-6-methoxybenzo[d]thiazoleMethoxy group at position 6 instead of position 4Variation in substitution position affects properties
2-Chloro-5-methoxybenzo[d]thiazoleMethoxy group at position 5Similar reactivity but different biological profiles

The uniqueness of 2-Chloro-4-methoxybenzo[d]thiazole lies in its combination of both chlorine and methoxy groups, which enhances its chemical reactivity and biological activity compared to these similar compounds .

2-Chloro-4-methoxybenzo[d]thiazole (CAS 3507-27-5) is a heterocyclic aromatic compound with the molecular formula $$ \text{C}8\text{H}6\text{ClNOS} $$ and a molecular weight of 199.66 g/mol. Its core structure consists of a benzene ring fused to a 1,3-thiazole moiety, with chlorine and methoxy substituents at positions 2 and 4, respectively. The planar geometry of the bicyclic system arises from sp² hybridization across all ring atoms, enabling conjugation and electronic delocalization.

Key Structural Features:

  • Substituent Effects: The electron-withdrawing chlorine atom at position 2 enhances electrophilic substitution reactivity, while the methoxy group at position 4 donates electrons via resonance, creating a polarized electronic environment.
  • Crystallographic Data: Single-crystal X-ray studies of related benzothiazoles reveal triclinic or monoclinic packing arrangements, with intermolecular hydrogen bonds stabilizing the lattice.
PropertyValueSource
Molecular Formula$$ \text{C}8\text{H}6\text{ClNOS} $$
Molecular Weight199.66 g/mol
CAS Number3507-27-5
Boiling Point293.5 ± 13.0 °C
Melting Point66 °C
SolubilitySoluble in DMSO, ethanol

Historical Development and Discovery

The compound emerged from systematic efforts to modify benzothiazole scaffolds for enhanced bioactivity and synthetic utility. Early synthetic routes involved cyclocondensation of 2-aminothiophenol with chloroacetyl chloride or aldehydes under acidic conditions. A notable advancement was the development of regioselective methods using sodium nitrite and copper(II) sulfate to introduce the chlorine substituent. By the late 20th century, its synthesis was optimized for pharmaceutical intermediates, particularly in antitumor and antimicrobial agent research.

Milestones in Synthesis:

YearDevelopmentMethod Description
2017Microwave-assisted cyclizationImproved yield (89%) using ionic liquids
2022Chlorination via diazotizationSelective C2 functionalization

Position within Benzothiazole Derivative Family

2-Chloro-4-methoxybenzo[d]thiazole belongs to a broader class of 2-substituted benzothiazoles, distinguished by its unique substitution pattern. Comparative analysis with analogs highlights its intermediate reactivity profile:

DerivativeSubstituentsKey Properties
2-Chloro-4-methylC2-Cl, C4-CH3Higher lipophilicity, lower polarity
7-Bromo-2-chloroC2-Cl, C7-BrEnhanced halogen bonding capacity
2-Chloro-4-(methylthio)C2-Cl, C4-SCH3Oxidation-prone, redox-active

The methoxy group confers moderate polarity, balancing solubility in organic solvents and aqueous systems, making it favorable for catalytic applications.

Significance in Heterocyclic Chemistry

Benzothiazoles are pivotal in medicinal chemistry due to their bioisosteric resemblance to purines and ability to modulate enzyme active sites. 2-Chloro-4-methoxybenzo[d]thiazole serves as:

  • Pharmaceutical Intermediate: Precursor to kinase inhibitors and antimicrobial agents.
  • Catalytic Ligand: Chiral-at-metal rhodium complexes derived from this scaffold exhibit superior enantioselectivity in asymmetric synthesis.
  • Material Science Building Block: Its planar structure facilitates π-π stacking in organic semiconductors.

Applications in Research:

  • Molecular Docking: Used to design thrombin inhibitors via virtual screening.
  • Solid-State Studies: Polymorphic forms analyzed for thermal stability and crystal packing.

XLogP3

3.3

Wikipedia

2-Chloro-4-methoxybenzothiazole

Dates

Last modified: 08-15-2023

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